(1S,2R)-2-Aminocyclobutane-1-carboxylic acid (1S,2R)-2-Aminocyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 648433-09-4
VCID: VC2220392
InChI: InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1
SMILES: C1CC(C1C(=O)O)N
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid

CAS No.: 648433-09-4

Cat. No.: VC2220392

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid - 648433-09-4

Specification

CAS No. 648433-09-4
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name (1S,2R)-2-aminocyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1
Standard InChI Key NSQMWZLLTGEDQU-IUYQGCFVSA-N
Isomeric SMILES C1C[C@H]([C@H]1C(=O)O)N
SMILES C1CC(C1C(=O)O)N
Canonical SMILES C1CC(C1C(=O)O)N

Introduction

Physical and Chemical Properties

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid possesses specific physical and chemical properties that influence its behavior in various chemical environments. Its structure contains two functional groups—an amino group and a carboxylic acid—attached to a cyclobutane ring, creating a molecule with both acidic and basic properties. The compound's relatively small size, combined with its rigid cyclobutane ring, contributes to its unique behavior in solution and solid state.

Basic Identification and Properties

The following table summarizes the key identification parameters and physical properties of (1S,2R)-2-Aminocyclobutane-1-carboxylic acid:

PropertyValue
CAS Number648433-09-4
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
IUPAC Name(1S,2R)-2-aminocyclobutane-1-carboxylic acid
Standard InChIInChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1
Standard InChIKeyNSQMWZLLTGEDQU-IUYQGCFVSA-N
Isomeric SMILESC1CC@HN

The compound features a cyclobutane ring with an amino group and a carboxylic acid group positioned on adjacent carbon atoms in a specific stereochemical arrangement. This configuration is crucial for its biological activity and application in peptide chemistry.

Stereochemical Characteristics

The stereochemistry of (1S,2R)-2-Aminocyclobutane-1-carboxylic acid is particularly noteworthy. The "1S" designation indicates that the carboxylic acid group is positioned below the plane of the cyclobutane ring, while the "2R" designation indicates that the amino group is positioned above the plane. This specific stereochemical arrangement distinguishes it from its stereoisomers, which include (1R,2S), (1R,2R), and (1S,2S) configurations. The stereochemistry significantly influences the compound's ability to form specific hydrogen-bonding patterns and adopt particular conformations in solution and when incorporated into larger structures .

Synthesis Methods

The synthesis of (1S,2R)-2-Aminocyclobutane-1-carboxylic acid has been achieved through several methodologies, with significant focus on obtaining high enantiomeric purity. The most well-documented approach involves a stereoselective synthetic route starting from a chiral precursor.

Photocycloaddition Approach

Purification Methods

After synthesis, purification of (1S,2R)-2-Aminocyclobutane-1-carboxylic acid typically involves ion exchange chromatography. This method applies an acidic aqueous solution of the compound onto a column containing a strongly acidic ion exchange resin . This purification step is crucial for obtaining the compound with high purity, especially when it will be used in peptide synthesis or other applications requiring high-purity materials.

Other purification methods may involve flash chromatography, as demonstrated in the purification of protected intermediates such as trans-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acid . These methods ensure the removal of impurities that could interfere with subsequent applications of the amino acid.

Structural Characteristics

The structural features of (1S,2R)-2-Aminocyclobutane-1-carboxylic acid contribute significantly to its behavior in both isolated form and when incorporated into larger molecules such as peptides.

Hydrogen Bonding Patterns

The amino and carboxylic acid groups of (1S,2R)-2-Aminocyclobutane-1-carboxylic acid participate in hydrogen bonding interactions that influence its crystal structure and solution behavior. When incorporated into peptides, these functional groups contribute to specific hydrogen bonding patterns that stabilize particular secondary structures. The ability of these peptides to form defined hydrogen bonding networks directly relates to the stereochemistry of the amino acid units, highlighting the importance of the (1S,2R) configuration .

Applications in Peptide Chemistry

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid has found particularly valuable applications in peptide chemistry, where its unique structural properties can be leveraged to create peptides with specialized characteristics.

β-Peptide Synthesis

Research Findings

Recent research on (1S,2R)-2-Aminocyclobutane-1-carboxylic acid has focused on understanding its behavior in peptide systems and exploring potential applications.

Conformational Studies

Detailed conformational analyses of oligomers containing (1S,2R)-2-Aminocyclobutane-1-carboxylic acid have been conducted using a combination of experimental techniques and theoretical calculations. These studies have consistently demonstrated the preference for strand-type conformations in solutions, facilitated by the formation of intra-residue hydrogen-bonded rings .

The resulting structural rigidity makes these peptides valuable tools for studying fundamental aspects of peptide folding and for designing peptides with predictable three-dimensional structures. This predictability represents a significant advantage in fields such as drug design, where controlling the spatial arrangement of functional groups is crucial .

Self-Assembly Mechanisms

Investigations into the self-assembly behavior of peptides containing (1S,2R)-2-Aminocyclobutane-1-carboxylic acid have provided insights into the mechanisms underlying this process. The proposed aggregation model suggests that peptides arrange themselves in a parallel fashion, maintaining conformations similar to those observed in solution. Both hydrogen bonding interactions and hydrophobic effects contribute to the formation and stability of these assemblies .

The ability to form defined nanostructures opens possibilities for applications in materials science, including the development of biocompatible scaffolds and drug delivery systems. The gelation properties observed with some of these peptides further expand their potential applications to include areas such as tissue engineering and controlled release formulations .

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